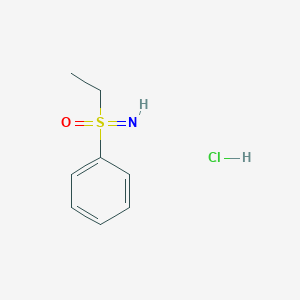![molecular formula C15H17ClFNO B2880560 N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide CAS No. 2361844-83-7](/img/structure/B2880560.png)
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide, also known as CP-544326, is a synthetic compound that has been developed for its potential use in the treatment of various diseases. This compound belongs to the class of drugs known as CB1 receptor antagonists, which are used to block the effects of cannabinoids in the body.
Mechanism of Action
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide acts as a CB1 receptor antagonist, which means that it blocks the effects of cannabinoids in the body. CB1 receptors are found in the brain and are involved in the regulation of appetite, metabolism, and energy balance. By blocking these receptors, N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide can help to reduce appetite, increase metabolism, and promote weight loss.
Biochemical and Physiological Effects:
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce food intake and body weight in animal studies. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice. In addition, N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide has been found to reduce drug-seeking behavior in rats, suggesting that it may have potential in the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide is that it has been extensively studied in animal models, which has helped to establish its potential therapeutic uses. However, one of the limitations of N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide is that its effects in humans are not yet fully understood. Further research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide. One area of research is the development of more potent and selective CB1 receptor antagonists. Another area of research is the investigation of the long-term effects of N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide on metabolism and weight loss. Finally, further research is needed to determine the safety and efficacy of N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide in humans, which will be necessary for its potential use as a therapeutic agent.
Synthesis Methods
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-chloro-2-fluorobenzaldehyde with cyclopentylmagnesium bromide to form the intermediate, 1-(3-chloro-2-fluorophenyl)cyclopentanol. This intermediate is then reacted with propargyl bromide to form the final product, N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide.
Scientific Research Applications
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have therapeutic potential in the treatment of obesity, diabetes, and metabolic disorders. N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
N-[[1-(3-chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c1-2-13(19)18-10-15(8-3-4-9-15)11-6-5-7-12(16)14(11)17/h2,5-7H,1,3-4,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPGOMMMVWSCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CCCC1)C2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-{[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2880477.png)
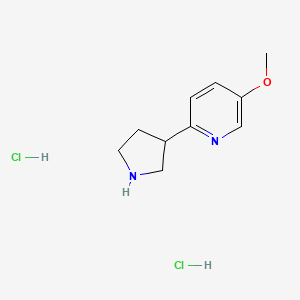
![2-(1-oxo-1-thiomorpholinopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2880479.png)
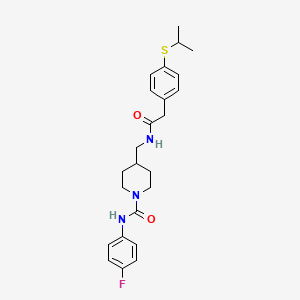
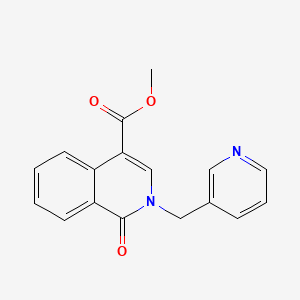
![8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2880482.png)
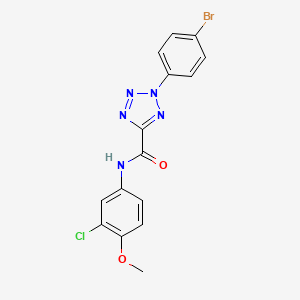
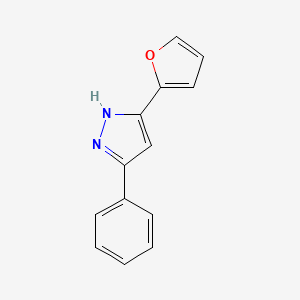
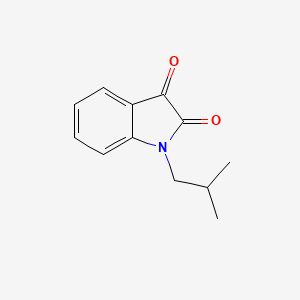
![1-[2-(1-Benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine;dihydrochloride](/img/structure/B2880487.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2880488.png)
![8-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2880489.png)
![N-(benzo[b]thiophen-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2880493.png)
